

In-Depth Technical Guide to the Molecular Structure of Tris(salicylato)aluminum(III)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Aluminum salicylate*

Cat. No.: *B1144328*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of tris(salicylato)aluminum(III), also known as **aluminum salicylate**. Due to the limited availability of detailed experimental data for this specific compound in the public domain, this guide also incorporates information on the well-characterized structural analogue, tris(acetylacetonato)aluminum(III), to provide a thorough understanding of the coordination chemistry and analytical methodologies.

Introduction to Tris(salicylato)aluminum(III)

Tris(salicylato)aluminum(III) is a coordination complex consisting of a central aluminum ion (Al^{3+}) chelated by three salicylate anions. The salicylate ligand, derived from salicylic acid, acts as a bidentate ligand, coordinating to the aluminum center through both the carboxylate and the phenolate oxygen atoms. This chelation results in a stable, neutral complex with the chemical formula $\text{C}_{21}\text{H}_{15}\text{AlO}_9$. While its existence is known, comprehensive structural and spectroscopic data are not widely published.

General Properties

Property	Value	Reference(s)
IUPAC Name	aluminum tris(2-carboxyphenolate)	[1]
CAS Number	15479-57-9	[1]
Molecular Formula	C ₂₁ H ₁₅ AlO ₉	[1]
Molecular Weight	438.32 g/mol	[2]
Appearance	Reddish-white powder	[2]
Solubility	Insoluble in water and alcohol; Soluble in dilute alkalies	[2]

Structural Elucidation and Analogues

Detailed single-crystal X-ray diffraction data for tris(salicylato)aluminum(III) is not readily available. However, the molecular structure can be inferred from related compounds and theoretical models. The aluminum center is expected to adopt a hexacoordinate, octahedral geometry.

Due to the scarcity of specific experimental data, tris(acetylacetonato)aluminum(III) (Al(acac)₃) serves as an excellent and well-documented analogue. The acetylacetonate ligand is also a bidentate chelating agent, forming a stable octahedral complex with Al³⁺. The extensive studies on Al(acac)₃ provide valuable insights into the expected structural and spectroscopic properties of tris(salicylato)aluminum(III).

Experimental Protocols

While a specific, detailed protocol for the synthesis of pure, crystalline tris(salicylato)aluminum(III) is not available in the searched literature, a general approach can be adapted from the synthesis of similar aluminum complexes, such as aluminum acetylsalicylate and other metal salicylates. The following is a representative protocol for the synthesis of the analogue, tris(acetylacetonato)aluminum(III).

Synthesis of Tris(acetylacetonato)aluminum(III)

Materials:

- Aluminum sulfate hexadecahydrate ($\text{Al}_2(\text{SO}_4)_3 \cdot 16\text{H}_2\text{O}$)
- Acetylacetone (2,4-pentanedione)
- Aqueous ammonia (NH_3)
- Deionized water
- Ethanol

Procedure:

- Dissolve a stoichiometric amount of aluminum sulfate hexadecahydrate in deionized water.
- In a separate flask, dissolve a 3-molar excess of acetylacetone in ethanol.
- Slowly add the aluminum sulfate solution to the acetylacetone solution with vigorous stirring.
- To this mixture, add aqueous ammonia dropwise until a pH of ~7 is reached to deprotonate the acetylacetone and facilitate complexation.
- A precipitate of tris(acetylacetonato)aluminum(III) will form.
- Continue stirring the mixture for a period to ensure complete reaction.
- Collect the precipitate by vacuum filtration and wash with deionized water to remove any unreacted salts.
- The product can be further purified by recrystallization from a suitable solvent like toluene or by sublimation.

Data Presentation: Structural and Spectroscopic Data

The following tables summarize the quantitative data for the analogue, tris(acetylacetonato)aluminum(III).

Crystallographic Data for Tris(acetylacetonato)aluminum(III)

Single-crystal X-ray diffraction studies of Al(acac)₃ confirm its octahedral coordination geometry.

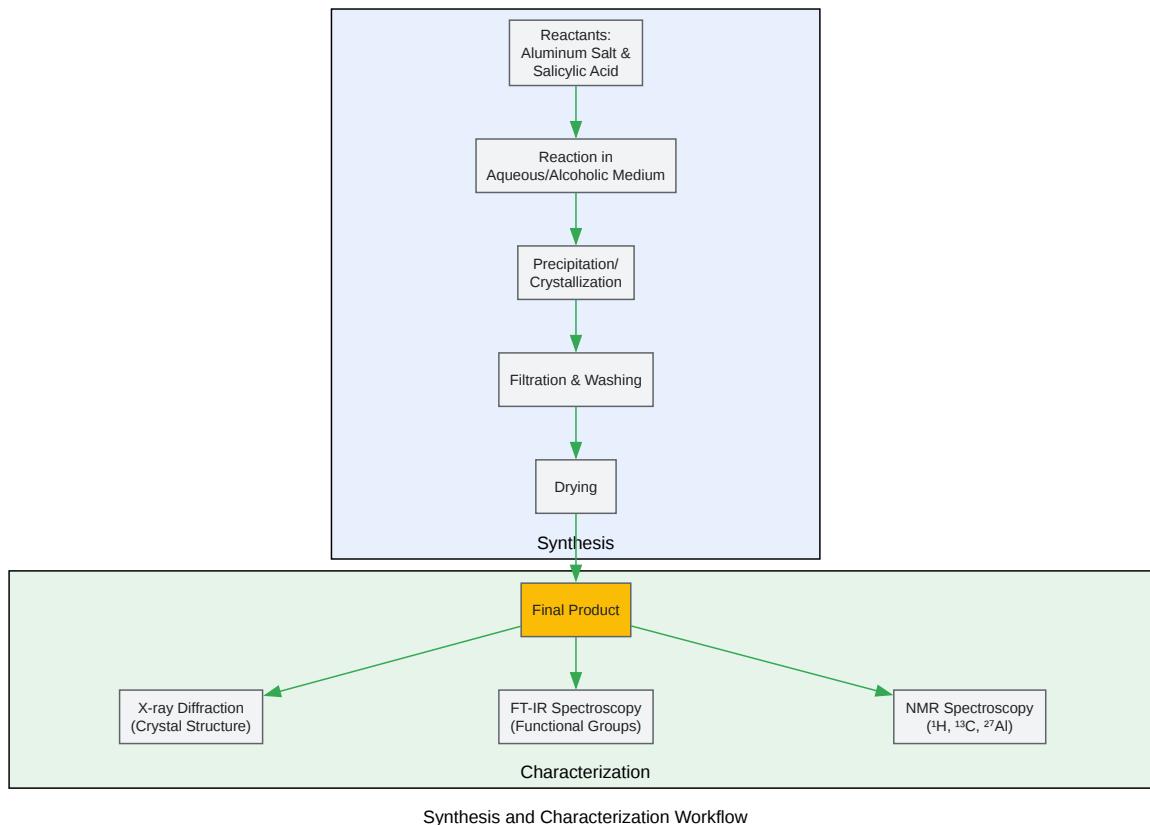
Table 1: Selected Bond Lengths and Angles for Tris(acetylacetonato)aluminum(III)

Parameter	Bond Length (Å)	Parameter	Bond Angle (°)
Al-O (average)	1.88 - 1.89	O-Al-O (intra-ligand)	~91
C-O (average)	1.27 - 1.28	O-Al-O (inter-ligand, cis)	~89
C-C (in chelate ring)	1.39 - 1.40	O-Al-O (inter-ligand, trans)	~178

Spectroscopic Data

Table 2: FT-IR Spectral Data for Tris(acetylacetonato)aluminum(III)

Wavenumber (cm ⁻¹)	Assignment
~1578	ν (C=O) + ν (C=C)
~1527	ν (C=C) + ν (C=O)
~1460	δ_{as} (CH ₃)
~1354	δ_s (CH ₃)
~1281	ν (C-CH ₃) + δ (C-H)
~1020	ρ (CH ₃)
~935	ν (C-CH ₃)
~680	Ring deformation + ν (Al-O)
~490	ν (Al-O)


Table 3: ^1H and ^{13}C NMR Spectral Data for Tris(acetylacetonato)aluminum(III) (in CDCl_3)

Nucleus	Chemical Shift (ppm)	Assignment
^1H	~1.95	$-\text{CH}_3$
~5.48	$-\text{CH}=$	
^{13}C	~28	$-\text{CH}_3$
~100	$-\text{CH}=$	
~191	C=O	

Visualizations

The following diagrams illustrate the coordination chemistry and a general experimental workflow relevant to tris(salicylato)aluminum(III).

Caption: Chelation of Al^{3+} by three salicylate ligands.

[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Aluminum salicylate | C₂₁H₁₅AlO₉ | CID 54679199 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. ALUMINUM SALICYLATE CAS#: 15479-57-9 [m.chemicalbook.com]

- To cite this document: BenchChem. [In-Depth Technical Guide to the Molecular Structure of Tris(salicylato)aluminum(III)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1144328#molecular-structure-of-tris-salicylato-aluminum>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com